molecular formula C12H16ClNO B7966645 1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine

1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine

Cat. No.: B7966645
M. Wt: 225.71 g/mol
InChI Key: BTTUAYCISKOBRD-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a cyclopropylmethoxy group

Preparation Methods

The synthesis of 1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

    Substitution reaction: The cyclopropylmethoxy halide is then reacted with a phenol derivative to introduce the cyclopropylmethoxy group onto the phenyl ring.

    Chlorination: The phenyl ring is chlorinated using a suitable chlorinating agent to introduce the chloro substituent at the desired position.

    Amination: Finally, the ethanamine group is introduced through a nucleophilic substitution reaction, completing the synthesis of this compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into simpler components.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies investigating the effects of chloro-substituted phenyl compounds on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine exerts its effects involves its interaction with specific molecular targets. The chloro and cyclopropylmethoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological responses. Pathways involved include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methoxyphenyl)ethanamine: This compound lacks the cyclopropyl group, which may result in different binding affinities and biological activities.

    1-(3-Bromo-5-(cyclopropylmethoxy)phenyl)ethanamine: The substitution of chlorine with bromine can alter the compound’s reactivity and interaction with molecular targets.

    1-(3-Chloro-5-(methoxy)phenyl)ethanamine: The absence of the cyclopropyl group may affect the compound’s stability and overall pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-chloro-5-(cyclopropylmethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(14)10-4-11(13)6-12(5-10)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTUAYCISKOBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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